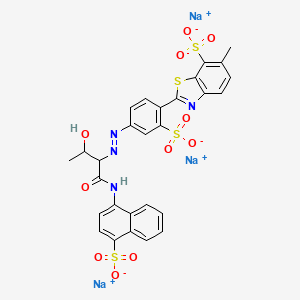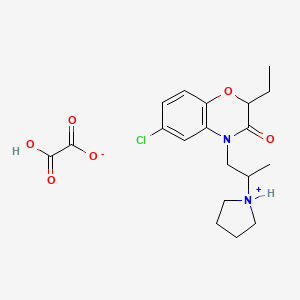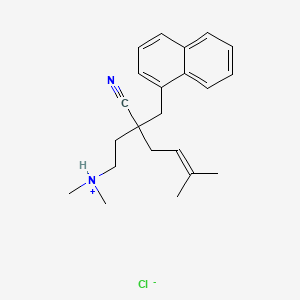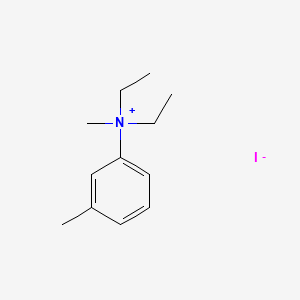
2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride typically involves multiple steps, including the formation of the piperidine ring, introduction of the hydroxy and phenyl groups, and subsequent formation of the furamide moiety. Common reagents used in these reactions include phenylmagnesium bromide, methyl iodide, and furamide derivatives. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the piperidine ring or the furamide moiety, resulting in the formation of amines or alcohols.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the phenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed pharmacological effects. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-methyl-, hydrochloride
- 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-ethyl-, hydrochloride
Uniqueness
The unique structural features of 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride, such as the specific arrangement of the hydroxy and phenyl groups, contribute to its distinct pharmacological profile. This uniqueness can result in different binding affinities and activities compared to similar compounds.
Properties
CAS No. |
53-27-0 |
|---|---|
Molecular Formula |
C25H29ClN2O3 |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
N-[1-(4-hydroxy-4-phenylpiperidin-1-yl)propan-2-yl]-N-phenylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H28N2O3.ClH/c1-20(19-26-16-14-25(29,15-17-26)21-9-4-2-5-10-21)27(22-11-6-3-7-12-22)24(28)23-13-8-18-30-23;/h2-13,18,20,29H,14-17,19H2,1H3;1H |
InChI Key |
IEPPCSKVUNZEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(CC1)(C2=CC=CC=C2)O)N(C3=CC=CC=C3)C(=O)C4=CC=CO4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


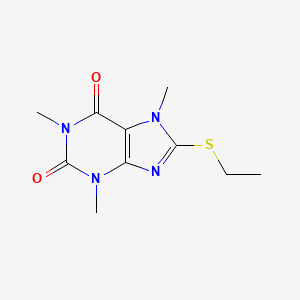
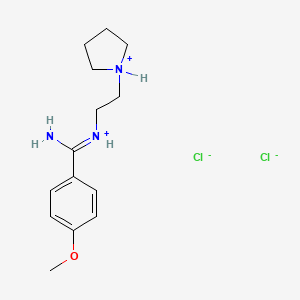
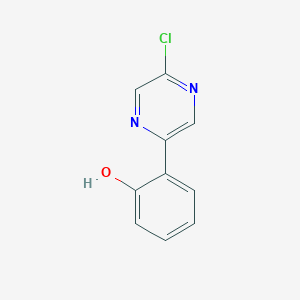
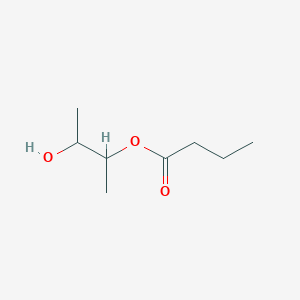
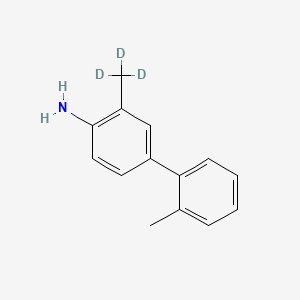
![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
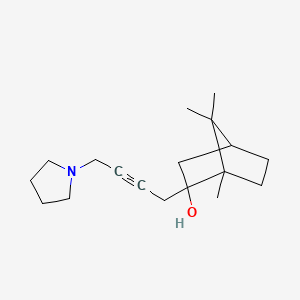
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)
